molecular formula C9H15BrN2O2 B1667945 Broxaterol CAS No. 76596-57-1

Broxaterol

Katalognummer B1667945
CAS-Nummer: 76596-57-1
Molekulargewicht: 263.13 g/mol
InChI-Schlüssel: JBRBWHCVRGURBA-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Broxaterol is a β2 adrenoreceptor agonist . It belongs to a class of drugs that affect the smooth muscle receptors in the body, often used for respiratory diseases that respond to this type of treatment .


Synthesis Analysis

The synthesis of isoxazole derivatives, which include Broxaterol, has been achieved using various aldehydes, hydroxylamine hydrochloride, and ethylacetoacetate . The process involves the use of 10 mol% DABCO as the catalyst in the presence of 5 ml water under reflux conditions .


Molecular Structure Analysis

Broxaterol has a molecular formula of C9H15BrN2O2 . Its molecular structure includes a bromine atom, an isoxazole ring, and a tert-butylamino group .


Physical And Chemical Properties Analysis

Broxaterol has a molar mass of 263.135 g·mol−1 . More detailed physical and chemical properties specific to Broxaterol were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Synthetic Technology of Broxaterol

  • Study on Synthesis : Broxaterol was synthesized from glyoxalic acid and ethyl propiolate, achieving an overall yield of 8.4%. This process is suitable for large-scale production, utilizing mild reaction conditions and commercially available raw materials (Bao, 2002).

Bronchodilating Activity

  • Bronchodilator Comparison : A study compared the bronchodilating activity and tolerability of Broxaterol and Salbutamol. Broxaterol showed a dose-dependent bronchodilator response, with comparable potency to Salbutamol (Simone et al., 2004).

Molecular Studies

  • β1-Adrenergic Receptor Activation : Research identified critical amino acids for activating the human β1-adrenergic receptor. Mutant receptors were analyzed, showing that Broxaterol, along with another compound, acted as antagonists at the β1-subtype but were activated in certain mutants, indicating their role in receptor activation (Behr et al., 2006).

Broxaterol in Clinical Guidelines

  • Bronchiolitis Guideline Impact : A multisite study implemented a clinical practice guideline for bronchiolitis, which included the use of bronchodilators like Broxaterol. The study found significant changes in the bronchodilator administration practice after guideline implementation (Kotagal et al., 2002).

Transdermal Application

  • Transdermal Broxaterol for Bronchoconstriction : A study evaluated the bronchodilating activity and preventive effect of transdermal Broxaterol on exercise-induced bronchoconstriction. The study indicated its potential use in a transdermal form for asthma management (Robuschi et al., 2004).

Wirkmechanismus

Target of Action

Broxaterol primarily targets the β2-adrenergic receptor , a critical receptor involved in the relaxation of smooth muscle in the airways . This receptor plays a significant role in managing respiratory diseases that respond to this type of treatment .

Mode of Action

Broxaterol acts as a β2-adrenergic receptor agonist . It binds selectively to these β2-adrenergic receptors and mimics the action of endogenous catecholamines like epinephrine and norepinephrine, which are natural ligands for these receptors . This interaction leads to significant changes in the body, particularly in the respiratory system .

Biochemical Pathways

Upon binding to the β2-adrenergic receptors, Broxaterol initiates a cascade of biochemical events leading to the relaxation of the smooth muscles lining the airways . This action is achieved through the enhancement of cyclic AMP (cAMP) production within the cells. Increased levels of cAMP lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in muscle contraction . The net result is muscle relaxation and bronchodilation, alleviating symptoms associated with respiratory conditions like COPD and asthma .

Pharmacokinetics

For instance, Broxaterol is typically administered via inhalation, allowing for direct delivery to the airways, thereby maximizing its therapeutic effects while minimizing systemic exposure and potential side effects .

Result of Action

The primary molecular and cellular effect of Broxaterol’s action is the relaxation of the smooth muscles in the airways, leading to bronchodilation . This effect improves airflow and makes breathing easier for individuals suffering from obstructive airway diseases . Additionally, Broxaterol has been found to be very effective in inhibiting asthmogenic mediator release both in vitro and in vivo .

Safety and Hazards

In long-term clinical evaluation, Broxaterol has been shown to be well tolerated, with an incidence of adverse reactions equal to or less than that reported in the literature for other β2-agonists . The side effects most frequently associated with Broxaterol were tremor, nervousness, and palpitations .

Eigenschaften

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRBWHCVRGURBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=NO1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76596-58-2 (mono-hydrochloride)
Record name Broxaterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20868402
Record name 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Broxaterol

CAS RN

76596-57-1
Record name Broxaterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76596-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Broxaterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-α-[[(1,1-dimethylethyl)amino]methyl]isoxazole-5-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROXATEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IRB4DUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Broxaterol
Reactant of Route 2
Reactant of Route 2
Broxaterol
Reactant of Route 3
Reactant of Route 3
Broxaterol
Reactant of Route 4
Reactant of Route 4
Broxaterol
Reactant of Route 5
Reactant of Route 5
Broxaterol
Reactant of Route 6
Reactant of Route 6
Broxaterol

Q & A

A: Broxaterol is a selective β2-adrenergic receptor agonist. [] It binds to β2-adrenergic receptors, primarily found in the lungs, mimicking the effects of endogenous catecholamines like adrenaline. [, , ] This binding leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). [] Elevated cAMP levels relax bronchial smooth muscle, resulting in bronchodilation and improved airflow. [, , , ]

A: While broxaterol demonstrates high selectivity for β2-adrenergic receptors, it can activate β1-adrenergic receptors at higher concentrations. [, , ] This activation can lead to cardiovascular effects like increased heart rate and blood pressure. [, , ]

A: In addition to its bronchodilatory effects, broxaterol has shown an inhibitory effect on the release of asthmogenic mediators both in vitro and in vivo. [] This suggests a potential anti-inflammatory role for the drug.

A: Broxaterol is a 1-(3-substituted-5-isoxazolyl)-2-alkylaminoethanol derivative. [] Its chemical name is 1-(3-bromo-5-isoxazolyl)-2-tert-butylaminoethanol hydrochloride. []

A: The molecular formula of broxaterol hydrochloride is C11H17BrN2O2 · HCl, and its molecular weight is 324.64 g/mol. []

ANone: The provided research focuses on the pharmacological and pharmacokinetic properties of broxaterol. Further investigations are needed to assess its material compatibility and stability for broader applications.

A: Broxaterol is a β2-adrenergic receptor agonist and does not possess inherent catalytic properties. [, ] Its primary mechanism involves binding to receptors and initiating a signaling cascade rather than catalyzing chemical reactions.

ANone: While the provided research doesn't explicitly mention computational studies, molecular modeling techniques can be valuable for understanding drug-receptor interactions. Such studies could further elucidate the binding mode of broxaterol and guide the development of novel β2-adrenergic receptor agonists.

A: The presence of the isoxazole ring, the bromo substituent on the isoxazole ring, and the tert-butylaminoethanol moiety are crucial for broxaterol's activity and selectivity. [, ] Modifications to these structural features can significantly impact its binding affinity and selectivity profile. []

A: Replacing the catechol moiety found in many β-adrenergic compounds with an isoxazole ring led to the development of broxaterol. [] This modification contributes to its unique pharmacological profile, including its potency and selectivity for β2-adrenergic receptors. []

A: Studies investigating delta 2-isoxazoline derivatives structurally related to broxaterol revealed that the presence of an electron-releasing group at the 3-position of the isoxazole ring significantly influences binding affinity to β-adrenergic receptors. [] Notably, analogs lacking the bromo substituent exhibited considerably lower activity compared to broxaterol. []

A: Research indicates that broxaterol can be formulated as a pressurized aerosol, solution for inhalation, and transdermal patch. [, , ] Further research on its stability in various formulations, including different pH levels, temperatures, and excipients, is essential to ensure optimal drug delivery and therapeutic efficacy.

ANone: The provided research focuses primarily on the pharmacological aspects of broxaterol. Adherence to SHE regulations is crucial during drug development and manufacturing, and specific guidelines need to be consulted and followed.

A: Broxaterol exhibits rapid absorption after oral administration, reaching peak plasma concentrations within approximately one hour. [] Its distribution and elimination half-life are comparable in both children and adults. []

A: While specific metabolic pathways are not detailed in the provided research, studies indicate that broxaterol is primarily excreted in the urine. [] Further research is needed to fully elucidate its metabolic profile and identify potential metabolites.

A: Studies have shown that the bronchodilatory effects of broxaterol can last for up to 4 hours following a single dose. [, , ] This prolonged duration of action makes it a suitable option for managing chronic obstructive airway diseases.

A: Researchers have employed various animal models, including canine models, to investigate the effects of broxaterol on bronchial smooth muscle and diaphragmatic function. [, , ] These studies have provided valuable insights into its mechanism of action and potential therapeutic benefits.

A: Numerous clinical trials have been conducted to evaluate the efficacy and safety of broxaterol in patients with asthma and chronic obstructive pulmonary disease (COPD). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These trials have investigated various aspects, including its bronchodilatory effects, duration of action, impact on exercise tolerance, and potential side effects.

A: Clinical trials comparing broxaterol with other β2-agonists like salbutamol and terbutaline have shown comparable bronchodilatory effects. [, , , , ] Notably, some studies suggest that broxaterol may offer a faster onset of action and a longer duration of bronchodilation compared to certain other β2-agonists. [, , ]

A: Both oral and inhaled broxaterol have demonstrated efficacy in preventing exercise-induced bronchoconstriction in clinical trials. [, , ] These findings suggest its potential utility in managing individuals with exercise-induced asthma.

A: Clinical trials in COPD patients have shown that broxaterol improves respiratory muscle endurance and does not negatively impact gas exchange. [, , , ] These findings suggest potential benefits in managing respiratory symptoms and improving exercise capacity in COPD.

A: While broxaterol generally exhibits a favorable safety and efficacy profile, long-term use of high-dose β2-agonists, in general, has been associated with potential tolerance and a decline in asthma control. [, ] Further research is needed to fully elucidate the long-term effects of broxaterol and determine if resistance mechanisms may develop.

A: Studies investigating the metabolic effects of long-term oral broxaterol treatment found no clinically significant changes in plasma glucose, cholesterol, triglycerides, or free fatty acids. [] This suggests that long-term broxaterol use may not pose significant metabolic risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.